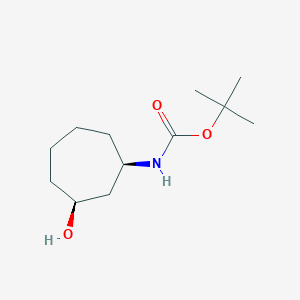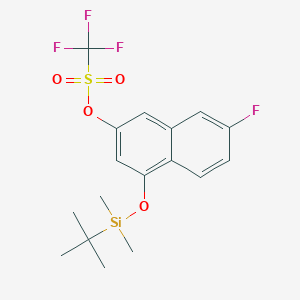
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamic acid esters. It features a cycloheptyl ring with a hydroxyl group at the third position and a tert-butyl carbamate group attached to the amine nitrogen. This compound is of interest in various scientific research applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) and tert-butanol to form the tert-butyl ester. The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with the alcohol to form the ester and dicyclohexylurea (DHU) as a byproduct.
Fischer Esterification: This traditional method involves heating a carboxylic acid with tert-butanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, followed by nucleophilic attack by the alcohol.
Industrial Production Methods:
Large-Scale Esterification: Industrial production often employs continuous flow reactors to enhance the efficiency and scalability of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve yield and purity.
Analyse Chemischer Reaktionen
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptylamine.
Substitution: Alkylated cycloheptyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, triggering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(1S,3R)-(3-Hydroxy-cycloheptyl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
Cycloheptanol: A similar compound without the carbamate group.
Cycloheptylamine: A compound with an amine group instead of the carbamate group.
Cycloheptanone: A compound with a ketone group instead of the hydroxyl group.
Uniqueness:
The presence of both the hydroxyl and carbamate groups in This compound provides unique chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxycycloheptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-6-4-5-7-10(14)8-9/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLTSDYLCAHDX-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184893.png)


